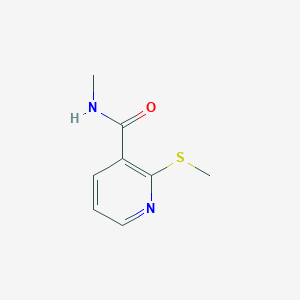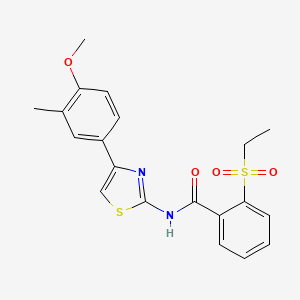
N-(2,4-Dimethoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-Dimethoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide is an organic compound characterized by its complex aromatic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, featuring both methoxy and isobutyl groups, contributes to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide typically involves a multi-step process:
Starting Materials: The synthesis begins with 2,4-dimethoxyaniline and 4-(2-methylpropyl)benzaldehyde.
Formation of Intermediate: The initial step involves the formation of an imine intermediate through a condensation reaction between 2,4-dimethoxyaniline and 4-(2-methylpropyl)benzaldehyde.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Acylation: The final step involves the acylation of the amine with acryloyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,4-Dimethoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The double bond in the prop-2-enamide moiety can be reduced to form the corresponding amide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amide.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2,4-Dimethoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with specific biological targets.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: Studied for its effects on cellular pathways and its potential as a probe in biochemical assays.
Wirkmechanismus
The mechanism by which N-(2,4-Dimethoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,4-Dimethoxyphenyl)-3-phenylprop-2-enamide: Lacks the isobutyl group, resulting in different reactivity and biological activity.
N-(2-Methoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide: Lacks one methoxy group, affecting its electronic properties and interactions.
Uniqueness
N-(2,4-Dimethoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide is unique due to the presence of both methoxy and isobutyl groups, which confer distinct steric and electronic characteristics
Eigenschaften
IUPAC Name |
(E)-N-(2,4-dimethoxyphenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-15(2)13-17-7-5-16(6-8-17)9-12-21(23)22-19-11-10-18(24-3)14-20(19)25-4/h5-12,14-15H,13H2,1-4H3,(H,22,23)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUKGYDZAGBMNM-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 5-chloro-4-({[(4-fluorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2702972.png)

![2-({1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine](/img/structure/B2702975.png)
![Ethyl 2-({3-amino-3-[4-(3-chlorophenyl)piperazino]-2-cyano-2-propenethioyl}amino)acetate](/img/structure/B2702976.png)
![2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2702977.png)
![3-Amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B2702983.png)
![2-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B2702984.png)

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2702987.png)
![3-(2-bromophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]propanamide](/img/structure/B2702988.png)

![2-(4-Methoxyphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2702990.png)
![3-(2-chlorophenyl)-5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide](/img/structure/B2702991.png)
![Methyl (2,5-dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B2702994.png)
